molecular formula C29H28N2O3S B11654896 Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 351157-56-7

Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11654896
CAS No.: 351157-56-7
M. Wt: 484.6 g/mol
InChI Key: YKXNTFYASMOXNN-UHFFFAOYSA-N
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Description

Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound featuring a benzothiophene core fused with a tetrahydro ring system. The molecule is further functionalized with a quinoline-derived carbonylamino group, substituted at the 2-position with a 4-isopropylphenyl moiety.

The synthesis of such compounds typically involves multi-step protocols, including sulfonylation, transesterification, and coupling reactions. Challenges in regioselective functionalization, as noted in analogous benzothiazine systems, highlight the importance of strategic substituent introduction during synthesis to avoid isomer mixtures .

Properties

CAS No.

351157-56-7

Molecular Formula

C29H28N2O3S

Molecular Weight

484.6 g/mol

IUPAC Name

methyl 2-[[2-(4-propan-2-ylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C29H28N2O3S/c1-17(2)18-12-14-19(15-13-18)24-16-22(20-8-4-6-10-23(20)30-24)27(32)31-28-26(29(33)34-3)21-9-5-7-11-25(21)35-28/h4,6,8,10,12-17H,5,7,9,11H2,1-3H3,(H,31,32)

InChI Key

YKXNTFYASMOXNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Benzothiophene Synthesis: The benzothiophene ring can be formed through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.

    Coupling Reactions: The quinoline and benzothiophene intermediates are then coupled using a carbonylation reaction, often facilitated by a palladium catalyst.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cancer cell proliferation in vitro, particularly against various types of tumors. For instance, research indicates that derivatives of this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the modulation of key signaling pathways related to cell survival and apoptosis. Preliminary data suggest that it may act on the PI3K/Akt and MAPK signaling pathways, which are crucial for cell growth and survival .

Neuropharmacology

Potential for Neurological Disorders
The compound has also been investigated for its neuroprotective properties. It may offer therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease by reducing neuroinflammation and oxidative stress. Experimental models demonstrate that treatment with this compound leads to improved cognitive function and reduced neuronal loss .

Anti-inflammatory Properties

Inflammatory Bowel Disease
Another significant application is in the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis. The compound has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A), which plays a role in inflammatory processes. In preclinical studies, it has shown promise in reducing inflammation and promoting mucosal healing in IBD models .

Synthesis and Characterization

Synthetic Pathways
The synthesis of Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multi-step organic reactions that include carbonylation and amination processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Data Table: Summary of Applications

Application Area Description Research Findings
Anticancer ActivityInhibits cancer cell proliferation; selective cytotoxicityEffective against various tumor types
NeuropharmacologyPotential treatment for Alzheimer's and Parkinson's diseasesReduces neuroinflammation; improves cognitive function
Anti-inflammatory PropertiesTreatment for inflammatory bowel diseasesPDE10A inhibition; promotes mucosal healing

Mechanism of Action

The exact mechanism of action of Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, disrupting normal cellular processes. The quinoline moiety could intercalate with DNA, inhibiting replication and transcription, while the benzothiophene ring might interact with proteins, altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in heterocyclic cores, substituents, and ester groups. Below is a detailed comparison based on available

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Challenges
Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₃₃H₃₃N₃O₃S 563.7 (calculated) Quinoline-4-carbonyl, 4-isopropylphenyl Potential regioselectivity issues during quinoline functionalization
Methyl 2-[[3-[(4-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₂₅H₂₄N₄O₄S₂ 508.6 Quinoxaline-2-amine, 4-methylbenzenesulfonyl Sulfonylation regioselectivity; separation of isomeric byproducts
Ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₆H₂₁NO₅S 339.4 4-Methoxy-4-oxobutanoyl, ethyl ester Transesterification risks with alternative alcohols

Structural and Functional Differences

Heterocyclic Core Variations: The target compound incorporates a quinoline moiety, known for its planar aromatic system and metal-chelating properties. In contrast, the quinoxaline derivative () contains a quinoxaline core, which is more electron-deficient and may exhibit distinct binding affinities .

Substituent Effects: The 4-isopropylphenyl group in the target compound enhances lipophilicity (predicted logP ~6.5), whereas the 4-methylbenzenesulfonyl group in the quinoxaline analog increases polarity and hydrogen-bond acceptor capacity (9 H-bond acceptors vs. 3 in the target) . The ethyl ester in ’s compound may confer slower hydrolysis rates compared to methyl esters, influencing bioavailability .

Synthetic Complexity: The quinoline derivative’s synthesis likely faces challenges in coupling the bulky 4-isopropylphenyl group to the quinoline core without side reactions, a issue noted in analogous benzothiazine systems . The quinoxaline analog’s sulfonylation step requires precise control to avoid over-sulfonation or isomer formation .

Biological Activity

Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a unique structure characterized by a quinoline moiety, a benzothiophene core, and a carboxylate group. Its molecular formula is C23H26N2O3S, and it possesses a molecular weight of approximately 410.53 g/mol. The structural complexity suggests multiple sites for interaction with biological targets, which may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline and benzothiophene exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound ACOLO205 (Colorectal adenocarcinoma)0.32
Compound BH460 (Non-small-cell lung cancer)0.89
Methyl DerivativeHep3B (Liver cancer)0.75

These results suggest that the compound may function through mechanisms such as tubulin inhibition and induction of apoptosis in cancer cells .

The proposed mechanism involves the binding of the compound to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for mitotic spindle formation. This action leads to cell cycle arrest and subsequent apoptosis in cancerous cells. Molecular docking studies have further elucidated the interaction between the compound and tubulin, providing insights into its potential as an anticancer agent .

Antimicrobial Activity

In addition to anticancer properties, preliminary investigations have suggested that this compound exhibits antimicrobial activity against certain bacterial strains. The structure-activity relationship (SAR) analysis indicates that modifications in the quinoline and benzothiophene portions can enhance antibacterial efficacy while minimizing toxicity .

Neuroprotective Effects

Emerging research has also pointed towards neuroprotective effects associated with similar compounds. In vitro studies have demonstrated that certain derivatives can reduce oxidative stress markers and promote neuronal survival under conditions mimicking neurodegenerative diseases . This opens avenues for exploring therapeutic applications in conditions such as Alzheimer's disease.

Case Studies

  • Study on Antiproliferative Effects : A study conducted by Zhang et al. (2023) evaluated the antiproliferative effects of various quinoline derivatives, including this compound against multiple cancer cell lines. The findings revealed significant inhibition of cell growth with IC50 values ranging from 0.32 µM to 0.89 µM across different cell lines .
  • Neuroprotective Study : In another investigation focusing on neuroprotection, researchers found that derivatives could mitigate neuronal death induced by oxidative stress in vitro models of neurodegeneration. These findings suggest potential applications in treating neurodegenerative disorders .

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